

An In-Depth Technical Guide to Boc-Gly-OMe for Peptide Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-Gly-OMe**

Cat. No.: **B558420**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-tert-butyloxycarbonyl-glycine methyl ester (**Boc-Gly-OMe**), a fundamental building block in peptide synthesis. Designed for both beginners and experienced researchers, this document details its synthesis, purification, characterization, and application in the construction of peptide chains.

Introduction to Boc-Gly-OMe

Boc-Gly-OMe is a derivative of the simplest amino acid, glycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is protected as a methyl ester. This dual protection strategy makes it an invaluable tool in solution-phase peptide synthesis, preventing self-polymerization and allowing for controlled, stepwise elongation of peptide chains. The Boc group is favored for its stability under a range of conditions and its facile removal under mildly acidic conditions, a cornerstone of the Boc/Bzl protection strategy in peptide chemistry.^{[1][2]}

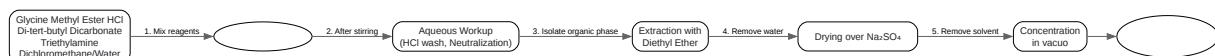
Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **Boc-Gly-OMe** is essential for its effective use. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of **Boc-Gly-OMe**

Property	Value	Reference(s)
CAS Number	31954-27-5	[1] [3]
Molecular Formula	C ₈ H ₁₅ NO ₄	[1] [3]
Molecular Weight	189.21 g/mol	[1] [3]
Appearance	Colorless to pale yellow oily liquid	[1]
Density	1.079 g/mL at 25 °C	[1]
Boiling Point	189 - 191 °C	[1]
Refractive Index (n _{20/D})	1.437	[1]
Storage Conditions	2-8 °C, store in a dry, dark place	[1]

Table 2: Spectroscopic Data for **Boc-Gly-OMe**


Spectroscopic Technique	Characteristic Peaks/Shifts	Reference(s)
¹ H NMR (CDCl ₃ , 300 MHz)	δ (ppm): 1.45 (s, 9H, C(CH ₃) ₃), 3.74 (s, 3H, OCH ₃), 3.90 (d, J=6.0 Hz, 2H, CH ₂), 5.05 (br s, 1H, NH)	[4]
¹³ C NMR (CDCl ₃ , 75 MHz)	δ (ppm): 28.3 (C(CH ₃) ₃), 42.5 (CH ₂), 52.2 (OCH ₃), 79.8 (C(CH ₃) ₃), 155.8 (C=O, Boc), 170.8 (C=O, ester)	[4]
FT-IR (neat)	ν (cm ⁻¹): ~3350 (N-H stretch), ~2980 (C-H stretch, sp ³), ~1745 (C=O stretch, ester), ~1715 (C=O stretch, carbamate), ~1510 (N-H bend), ~1160 (C-O stretch)	[5]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and subsequent use of **Boc-Gly-OMe** are provided below. These protocols are designed to be accessible for researchers with a foundational knowledge of organic synthesis techniques.

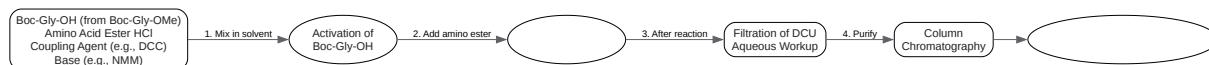
Synthesis of Boc-Gly-OMe

This protocol describes the straightforward synthesis of **Boc-Gly-OMe** from glycine methyl ester hydrochloride and di-tert-butyl dicarbonate (Boc₂O).

[Click to download full resolution via product page](#)

Synthesis and Workup of Boc-Gly-OMe.

Materials:


- Glycine methyl ester hydrochloride (20 g)
- Di-tert-butyl dicarbonate (Boc₂O) (34.8 g)
- Triethylamine (22.2 mL)
- Dichloromethane (CH₂Cl₂) (300 mL)
- Deionized water (10 mL)
- 1N Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware, magnetic stirrer, rotary evaporator

Procedure:

- To a flask containing a stir bar, add glycine methyl ester hydrochloride (20 g) and di-tert-butyl dicarbonate (34.8 g).
- Add dichloromethane (300 mL) and deionized water (10 mL) to the flask.
- While stirring the suspension, slowly add triethylamine (22.2 mL) dropwise.
- Continue stirring the reaction mixture at room temperature until the reaction is complete (typically monitored by TLC, with a reported R_f of 0.33 in 1:1 ether/hexane).[6]
- Concentrate the reaction mixture using a rotary evaporator to remove the dichloromethane.
- Take up the residue in diethyl ether and transfer it to a separatory funnel.
- Add 5 mL of 1N HCl and wash the ether phase. Subsequently, wash the ether phase with water until it is neutral.
- Dry the ether phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **Boc-Gly-OMe** as an oily product (expected yield: ~30.2 g).[6]

Peptide Coupling using Boc-Gly-OMe

This protocol outlines a general procedure for coupling **Boc-Gly-OMe** to another amino acid ester (e.g., H-Ala-OMe) using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

[Click to download full resolution via product page](#)

Solution-Phase Peptide Coupling.

Note: For peptide coupling, the methyl ester of **Boc-Gly-OMe** is typically saponified to the free carboxylic acid (Boc-Gly-OH) prior to activation.

Materials:

- Boc-Gly-OH (1 equivalent)
- Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl) (1 equivalent)
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
- 1-Hydroxybenzotriazole (HOEt) (1.1 equivalents) (optional, to suppress racemization)
- N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1 equivalent)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

- Dissolve Boc-Gly-OH (1 eq.) and HOEt (1.1 eq.) in anhydrous DCM.
- In a separate flask, dissolve the amino acid methyl ester hydrochloride (1 eq.) in anhydrous DCM and add NMM (1 eq.) to neutralize the salt and generate the free amine.
- Cool the Boc-Gly-OH solution to 0 °C in an ice bath.
- Add DCC (1.1 eq.) to the cooled Boc-Gly-OH solution, followed by the addition of the free amino acid ester solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

- Purify the resulting dipeptide by column chromatography.[\[7\]](#)

Boc Deprotection

The removal of the Boc group is a critical step to allow for further peptide chain elongation. This is typically achieved under acidic conditions.

[Click to download full resolution via product page](#)

Boc Group Removal and Neutralization.

Materials:

- Boc-protected peptide
- Trifluoroacetic acid (TFA)
- Anhydrous Dichloromethane (DCM)
- OR 4M HCl in 1,4-dioxane
- Cold diethyl ether

Procedure (using TFA):

- Dissolve the Boc-protected peptide in anhydrous DCM.
- Add an equal volume of TFA (for a 50% TFA/DCM solution) at 0 °C.
- Stir the reaction at room temperature for 30-60 minutes.
- Monitor the deprotection by TLC.

- Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).
- Precipitate the deprotected peptide salt by adding cold diethyl ether.
- Isolate the salt by filtration or centrifugation and wash with cold ether.
- Dry the product under vacuum. The resulting amine salt can be neutralized in situ in the subsequent coupling step.[8][9]

Conclusion

Boc-Gly-OMe is a versatile and indispensable reagent in the field of peptide chemistry. Its straightforward synthesis, well-defined properties, and predictable reactivity in coupling and deprotection reactions make it an ideal starting point for researchers new to peptide synthesis. This guide provides the foundational knowledge and detailed protocols necessary to confidently handle and utilize **Boc-Gly-OMe** in the synthesis of simple and complex peptides, paving the way for advancements in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. N-Boc-glycine methyl ester | C8H15NO4 | CID 637609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Boc-N-methyl glycine methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Boc-Gly-OMe for Peptide Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558420#boc-gly-ome-for-beginners-in-peptide-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com